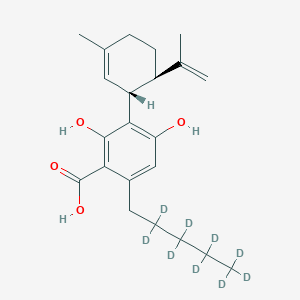

Cannabidiolic Acid D9

Description

Contextualization within the Broader Phytocannabinoid Research Landscape

The scientific investigation of Cannabis sativa has a long and complex history, with initial research focusing on the isolation and characterization of its numerous chemical constituents. For decades, the research landscape was dominated by Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and later, by cannabidiol (B1668261) (CBD), recognized for its diverse, non-intoxicating pharmacological effects. nih.govmdpi.com In their natural state within the plant, these cannabinoids primarily exist in their acidic forms, such as tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). nih.govmdpi.com

CBDA is biosynthesized in the glandular trichomes of the cannabis plant. The process begins with the production of olivetolic acid and geranyl diphosphate, which combine to form cannabigerolic acid (CBGA), the precursor to many cannabinoids. mdpi.comfrontiersin.org The enzyme cannabidiolic acid synthase then catalyzes the conversion of CBGA into CBDA. nih.govpharm.or.jp It is only through processes like heating (decarboxylation) that CBDA is converted into CBD, losing its carboxylic acid group. wikipedia.orgcymitquimica.com

Historical Trajectories and Milestones in Cannabidiolic Acid Discovery and Early Research

The journey to understanding CBDA began in the mid-20th century. While the isolation of cannabinol (B1662348) (CBN) and CBD occurred in the 1940s, the first cannabinoid acid to be isolated was cannabidiolic acid in 1955 by Krejčí and Šantavý. nih.govmdpi.comlumirlab.com This discovery was a significant milestone, revealing that cannabinoids exist in acidic forms within the plant. lumirlab.com The structure of CBDA was later elucidated in 1965 by Mechoulam and Gaoni. frontiersin.org

Early research into CBDA was often overshadowed by the intense focus on THC and CBD. nih.gov However, some initial studies did explore its properties. For instance, early investigations noted the antibacterial effects of cannabis extracts, with CBDA being identified as a key contributor to this activity. mdpi.comd-nb.info Despite these early findings, comprehensive research into the specific biological effects of CBDA remained limited for several decades. A pivotal moment in cannabinoid research came in the 1990s with the discovery by Japanese researchers that CBGA is the direct precursor to CBDA and THCA, which renewed interest in the biosynthetic pathways of cannabinoids. secretnature.com

Contemporary Significance of Cannabidiolic Acid in Chemical and Biomedical Inquiry

In recent years, there has been a significant upsurge in research dedicated to understanding the chemical and biomedical properties of CBDA. This renewed interest is driven by a confluence of factors, including advancing analytical techniques, a more permissive regulatory environment for cannabis research in some regions, and a growing appreciation for the potential of "minor" or less-studied cannabinoids. nih.govmdpi.com

From a chemical perspective, researchers are exploring the unique properties conferred by the carboxylic acid group in CBDA. This functional group influences the molecule's polarity, solubility, and ability to interact with biological targets. cymitquimica.commdpi.com The inherent instability of CBDA, which readily decarboxylates into CBD when exposed to heat or light, presents both a challenge and an opportunity for chemical research, with efforts underway to develop stable derivatives for further study. mdpi.com

In the biomedical arena, preclinical studies have begun to uncover a range of potential therapeutic applications for CBDA. Research has indicated that CBDA may possess anti-inflammatory, anti-nausea, anticonvulsant, and even anti-cancer properties. nih.govontosight.aiesmed.org For example, studies have shown that CBDA can be a more potent inhibitor of nausea and vomiting in animal models than CBD. mdpi.comrealmofcaring.org Furthermore, research has suggested that CBDA's anti-inflammatory effects may be mediated through the inhibition of COX-2 enzymes. researchgate.netnih.gov There is also emerging research into its potential neuroprotective effects. nih.govmdpi.com

The growing body of preclinical evidence has spurred further investigation into the mechanisms of action of CBDA and its potential as a therapeutic agent for a variety of conditions. nih.govresearchgate.net

Table 1: Physicochemical Properties of Cannabidiolic Acid (CBDA)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₂H₃₀O₄ | cymitquimica.comnih.gov |

| Molecular Weight | 358.5 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 3 | mdpi.com |

| Hydrogen Bond Acceptor Count | 4 | mdpi.com |

| Partition Coefficient (cLogP) | 6.4 | mdpi.com |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | mdpi.comnih.gov |

| Number of Rotatable Bonds | 6 | mdpi.com |

Table 2: Key Research Findings on Cannabidiolic Acid (CBDA)

| Research Area | Key Finding | Supporting Evidence |

|---|---|---|

| Anti-inflammatory | CBDA has demonstrated anti-inflammatory effects, potentially through the inhibition of COX-2. | researchgate.netontosight.ainih.gov |

| Antiemetic | Studies in animal models suggest CBDA is a potent anti-nausea and antiemetic agent, potentially more so than CBD. | nih.govmdpi.comrealmofcaring.org |

| Anticonvulsant | Preclinical research indicates CBDA may have anticonvulsant properties. | ontosight.aiacs.org |

| Anticancer | In vitro studies have shown that CBDA may inhibit the migration of certain breast cancer cells. | realmofcaring.orgnih.gov |

| Neuroprotection | Emerging research suggests potential neuroprotective effects of CBDA. | nih.govmdpi.com |

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| Cannabidiolic Acid | CBDA |

| Cannabidiol | CBD |

| Tetrahydrocannabinol | THC |

| Tetrahydrocannabinolic Acid | THCA |

| Cannabigerolic Acid | CBGA |

| Cannabinol | CBN |

| Cannabichromenic Acid | CBCA |

| Olivetolic Acid | - |

| Geranyl Diphosphate | - |

| Cannabidivarinic Acid | CBDVA |

| Cannabichromene | CBC |

| Cannabigerol (B157186) | CBG |

Structure

3D Structure

Properties

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzoic acid |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1/i1D3,5D2,6D2,7D2 |

InChI Key |

WVOLTBSCXRRQFR-KJCIOKHYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |

Origin of Product |

United States |

Biosynthesis and Biogenesis of Cannabidiolic Acid

Elucidation of Enzymatic Pathways and Key Precursor Metabolites

The biosynthesis of cannabidiolic acid is a multi-step process that begins with fundamental precursor molecules and culminates in the formation of this significant cannabinoid. This pathway is a branch of the larger terpenophenolic biosynthetic route in Cannabis sativa.

Role of Cannabigerolic Acid (CBGA) as a Central Intermediate

Cannabigerolic acid (CBGA) holds a pivotal position in the biosynthesis of major cannabinoids, earning it the moniker "the mother of all cannabinoids". cbd-alchemy.comswissorganic.co.uk It is the substrate for several cannabinoid synthases, each leading to a different acidic cannabinoid. wikipedia.orgresearchgate.netwikipedia.org In the context of cannabidiolic acid formation, CBGA is the direct precursor that undergoes a specific enzymatic conversion to yield CBDA. wikipedia.orgnih.gov The production of CBGA itself is a critical juncture in the pathway, setting the stage for the diversification of cannabinoid profiles observed in different Cannabis strains. researchgate.net

Involvement of Olivetolic Acid and Geranyl Pyrophosphate

The journey to CBDA begins with two key precursor metabolites: olivetolic acid and geranyl pyrophosphate. wikipedia.orgresearchgate.net Olivetolic acid, a polyketide, is formed through a series of reactions catalyzed by olivetol (B132274) synthase and olivetolic acid cyclase. nih.gov Geranyl pyrophosphate, a monoterpene, is synthesized via the plastidial methylerythritol 4-phosphate (MEP) pathway. An aromatic prenyltransferase enzyme, specifically geranylpyrophosphate:olivetolate geranyltransferase, catalyzes the condensation of olivetolic acid and geranyl pyrophosphate to produce cannabigerolic acid (CBGA). wikipedia.orgnih.govresearchgate.net

| Precursor Metabolite | Type | Role in CBDA Biosynthesis |

| Olivetolic Acid | Polyketide | Provides the aromatic core structure for CBGA. nih.gov |

| Geranyl Pyrophosphate | Monoterpene | Donates the geranyl group for the prenylation of olivetolic acid to form CBGA. researchgate.net |

Functional Characterization of Cannabidiolic Acid Synthase (CBDAS)

The conversion of CBGA to CBDA is a stereospecific reaction catalyzed by the enzyme cannabidiolic acid synthase (CBDAS). nih.gov This enzyme is a key determinant of the cannabinoid profile in fiber-type Cannabis sativa, where CBDA is the dominant cannabinoid. nih.gov

Structural and Mechanistic Aspects of CBDAS Catalysis

Cannabidiolic acid synthase is a monomeric protein with a molecular mass of approximately 74 kDa. wikipedia.orgelsevierpure.com It is a flavinylated oxidase, containing a covalently bound flavin adenine dinucleotide (FAD) cofactor. nih.gov The amino acid sequence of CBDAS shares significant homology (around 84%) with tetrahydrocannabinolic acid synthase (THCAS), the enzyme responsible for producing the psychoactive precursor, THCA. nih.govcdnsciencepub.com Structurally, CBDAS contains a berberine bridge enzyme-like domain. cdnsciencepub.com

The catalytic mechanism of CBDAS involves the oxidative cyclization of the geranyl moiety of CBGA to form the characteristic structure of CBDA. wikipedia.orggoogle.com This reaction is stereospecific. wikipedia.org A proposed mechanism suggests that the reaction proceeds through a proton abstraction from the terminal methyl group of CBGA, which differs from the mechanism of THCAS that targets a hydroxyl group. nih.gov This difference in regioselectivity is thought to determine the cyclization outcome. nih.gov The reaction catalyzed by CBDAS also produces hydrogen peroxide as a byproduct. google.com

| Property | Description |

| Enzyme Type | Oxidoreductase (covalently flavinylated oxidase) nih.gov |

| Molecular Mass | Approximately 74 kDa wikipedia.orgelsevierpure.com |

| Cofactor | Flavin Adenine Dinucleotide (FAD) nih.gov |

| Substrate | Cannabigerolic Acid (CBGA) wikipedia.org |

| Product | Cannabidiolic Acid (CBDA) wikipedia.org |

| Byproduct | Hydrogen Peroxide google.com |

| Optimal pH | 5.0 wikipedia.org |

Genetic and Transcriptomic Regulation of Cannabidiolic Acid Biosynthesis in Cannabis sativa L.

The production of cannabidiolic acid is not uniform throughout the plant's life cycle or across different tissues. Its biosynthesis is tightly regulated at the genetic and transcriptomic levels, with the highest concentrations typically found in the glandular trichomes of female flowers. researchgate.net

The expression of the CBDAS gene is a critical factor in determining the amount of CBDA produced. nih.gov Studies have shown that the transcript levels of CBDAS are significantly higher in CBDA-dominant cannabis varieties. nih.gov The expression of CBDAS and other genes in the cannabinoid biosynthetic pathway is also developmentally regulated, with expression levels often increasing as the female flowers mature. nih.gov

Several transcription factors have been identified that may play a role in regulating the expression of cannabinoid synthase genes. For instance, transcription factors such as CsAP2L1, CsWRKY1, and CsMYB1 have been shown to interact with the promoter region of the THCAS gene, and it is likely that similar regulatory mechanisms exist for the CBDAS gene due to their high sequence similarity. researchgate.netnih.govsemanticscholar.org Furthermore, cis-regulatory elements responsive to abiotic stresses and circadian rhythms have been identified in the promoter region of the CBDAS gene, suggesting a complex regulatory network. cdnsciencepub.com

Heterologous Expression Systems and Biotechnological Approaches for Cannabidiolic Acid Production

The increasing interest in the therapeutic potential of cannabinoids has driven research into alternative production methods beyond traditional agriculture. Biotechnological approaches using microbial hosts, often referred to as heterologous expression systems, offer a promising avenue for the scalable and controlled production of cannabidiolic acid. oup.comnih.gov

Saccharomyces cerevisiae (brewer's yeast) and Escherichia coli have been successfully engineered to produce CBDA. researchgate.netextractionmagazine.commanchester.ac.uk This involves introducing the genes encoding the necessary enzymes from Cannabis sativa into the microbial host. extractionmagazine.com For instance, the genes for olivetol synthase, olivetolic acid cyclase, a prenyltransferase, and cannabidiolic acid synthase can be expressed in yeast to create a synthetic pathway for CBDA production from simple sugars. researchgate.netextractionmagazine.com

Several biotechnological strategies are being explored to improve the yield of CBDA in these microbial systems. These include:

Metabolic Engineering: Optimizing the host's native metabolic pathways to increase the supply of precursor molecules like malonyl-CoA and geranyl pyrophosphate. nih.gov

Enzyme Engineering: Modifying the cannabinoid synthase enzymes to enhance their catalytic activity, stability, and product specificity. exlibrisgroup.comresearchgate.net

Fermentation Optimization: Fine-tuning the culture conditions, such as pH and nutrient feeding, to maximize cannabinoid production. researchgate.netnih.gov

| Host Organism | Biotechnological Approach | Outcome |

| Saccharomyces cerevisiae | Introduction of cannabinoid biosynthetic pathway genes. researchgate.netextractionmagazine.com | Production of CBDA from simple sugars. researchgate.netextractionmagazine.com |

| Escherichia coli | Expression of enzymes for olivetolic acid and CBGA synthesis. manchester.ac.uk | Production of cannabinoid precursors. manchester.ac.uk |

| Komagataella phaffii (Pichia pastoris) | Recombinant expression of CBDAS. exlibrisgroup.com | Platform for screening enzyme variants with improved properties. exlibrisgroup.com |

Synthetic Methodologies for Cannabidiolic Acid and Its Analogues

Total Chemical Synthesis Approaches for Cannabidiolic Acid

Total chemical synthesis offers a route to produce CBDA independent of botanical sources, allowing for the creation of analogues not found in nature. However, the intricate structure of cannabinoids, with multiple chiral centers, makes their synthesis a significant chemical challenge. escholarship.org

The core challenge in the total synthesis of cannabinoids like cannabidiol (B1668261) (CBD), a precursor for synthetic CBDA, lies in controlling regioselectivity and stereoselectivity. nih.govacs.org A common and efficient strategy involves the Friedel-Crafts alkylation of olivetol (B132274) with a chiral allylic alcohol, such as p-mentha-2,8-dien-1-ol, under mild acidic conditions. nih.gov While this method is effective in establishing the desired diastereoselectivity, it often suffers from a lack of regioselectivity, leading to the formation of both the desired "normal" isomer and the "abnormal" isomer. nih.gov

To address the issue of regioselectivity, researchers have developed several strategies. One approach involves the use of removable blocking groups on the olivetol derivative to direct the reaction to the desired position. nih.gov Another method utilizes specific Lewis acids, such as BF₃•OEt₂ on alumina, which has been shown to improve the yield of the desired CBD isomer. nih.gov Computational studies have also been employed to understand the kinetic and thermodynamic factors that govern regioselectivity, providing a model for predicting product distributions with different reaction partners. nih.gov

Recent advancements have focused on developing more streamlined and scalable synthetic routes. For instance, a five-step synthesis of (−)-CBD with a total yield of 52% on a 10-gram scale has been reported, which also allows for diversification of the C4'-side chain. researchgate.net Furthermore, the integration of continuous flow conditions for key reactions, such as the synthesis of the olivetolic ester and the Friedel-Crafts alkylation, has demonstrated improved yields and selectivities, offering a more efficient and scalable pathway for cannabidiol synthesis. nih.govresearchgate.net

Chemo-Enzymatic and Biocatalytic Routes Utilizing CBDAS and Related Enzymes

The biosynthesis of CBDA in Cannabis sativa involves the oxidative cyclization of cannabigerolic acid (CBGA), a reaction catalyzed by the enzyme cannabidiolic acid synthase (CBDAS). nih.govrsc.orgmdpi.com This natural pathway has inspired the development of chemo-enzymatic and biocatalytic routes for CBDA production, which are often more sustainable and cost-effective than total chemical synthesis. escholarship.org

CBDAS and the related enzyme tetrahydrocannabinolic acid synthase (THCAS) are the most extensively studied cannabinoid synthases. nih.govacs.org They share significant structural and functional similarities. nih.govacs.org Researchers have successfully expressed these enzymes in various heterologous hosts, including yeast (Pichia pastoris and Saccharomyces cerevisiae), bacteria, and plants like Nicotiana benthamiana, to facilitate the biotechnological production of cannabinoids. nih.govregulations.govescholarship.org

The process typically involves providing the precursor, CBGA, to whole cells or purified enzymes that then convert it to CBDA or THCA. nih.govregulations.gov Studies have shown that both CBDAS and THCAS can produce not only their primary products but also other cannabinoids like cannabichromenic acid (CBCA), depending on the reaction conditions such as pH. regulations.gov

To enhance the efficiency of these biocatalytic systems, protein engineering techniques have been employed. Site-directed mutagenesis of CBDAS has led to variants with significantly increased catalytic activity for CBDA production. regulations.gov For example, the C_A414V variant of CBDAS demonstrated a 3.3-fold increase in catalytic activity for CBDA synthesis and a broadened pH spectrum. regulations.gov These advancements pave the way for large-scale, high-yield biotechnological production of CBDA.

Preparation of Semi-Synthetic Cannabidiolic Acid Derivatives

Semi-synthetic approaches leverage naturally occurring cannabinoids, most commonly CBD, as starting materials to create novel derivatives with potentially enhanced or altered pharmacological properties. drugsandalcohol.ie This strategy is often more straightforward than total synthesis and allows for the exploration of a wider chemical space.

One notable example is the synthesis of cannabidiolic acid methyl ester (HU-580). mdpi.com This derivative was designed to overcome the chemical instability and susceptibility to decarboxylation of natural CBDA. mdpi.com The addition of the methyl ester group has been shown to enhance the anti-nociceptive activity of CBDA. mdpi.com

Other semi-synthetic modifications of the CBD scaffold include:

Hydrogenation: This process yields dihydro- and tetrahydro-cannabidiol derivatives (H₂-CBD and H₄-CBD), which have shown anti-inflammatory properties and, unlike CBD, affinity for the CB₁ receptor. nih.gov

Side-Chain Modification: Altering the length and structure of the alkyl side chain can significantly impact activity. For instance, replacing the pentyl chain with a 1',1'-dimethylheptyl (DMH) group has led to more potent compounds. nih.gov

Esterification and Etherification: The synthesis of various esters and ethers of CBD and cannabidivarin (B1668262) (CBDV) has resulted in a library of novel cannabinoids with diverse binding affinities for CB₁ and CB₂ receptors and varied effects on inflammatory signaling. frontiersin.org

A recently developed novel process allows for the conversion of CBD to high-purity, colorless CBDA in a single step, which is advantageous as it avoids the need for extensive purification. colorado.edu

Challenges and Innovations in Laboratory-Scale Synthesis

The laboratory-scale synthesis of CBDA and its analogues presents several challenges, primarily related to achieving high purity, managing the instability of acidic cannabinoids, and scaling up production. escholarship.orgcolorado.edu

A significant hurdle in total synthesis is achieving precise regiochemical control during key steps like the Friedel-Crafts alkylation. rsc.org While various strategies have been developed to improve selectivity, the formation of isomeric byproducts often necessitates challenging purification steps. nih.gov

The inherent instability of cannabidiolic acid, which readily decarboxylates to CBD upon exposure to heat or light, poses a significant challenge for both synthesis and purification. mdpi.comcolorado.edu This necessitates careful control of reaction and storage conditions.

Innovations to address these challenges include:

Continuous Flow Chemistry: The adaptation of key synthetic steps to continuous flow reactors has been shown to improve yields, selectivity, and scalability, offering a more efficient and controlled manufacturing process. nih.govresearchgate.net

Novel Catalytic Systems: The development of new and more selective catalysts, such as modified Lewis acids, continues to be an area of active research to improve the efficiency of synthetic routes. nih.gov

Biocatalytic Advancements: The engineering of more robust and active cannabinoid synthases, as well as the optimization of heterologous expression systems, holds great promise for sustainable and high-yield production of CBDA. regulations.gov

Single-Step Conversions: The development of one-step processes to convert CBD to CBDA simplifies the synthetic route and reduces the need for extensive purification, making the process more cost-effective. colorado.edu

Analytical Methodologies for Precise Quantification and Structural Characterization of Cannabidiolic Acid

Advanced Chromatographic Techniques

Chromatography is a fundamental technique for separating and quantifying cannabinoids. scielo.br Both liquid and gas chromatography are widely used, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with Diverse Detection Methods (e.g., UV, DAD, MS)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most common methods for cannabinoid analysis. scielo.brnews-medical.net A significant advantage of these techniques is their ability to analyze cannabinoids in their native acidic and neutral forms without the need for derivatization, as the high temperatures used in other methods can cause decarboxylation of acidic cannabinoids like CBDA. scielo.brmdpi.com

These liquid chromatography systems can be coupled with various detectors:

Ultraviolet (UV) and Diode-Array Detection (DAD): UV and DAD detectors are widely used for cannabinoid quantification. news-medical.netmdpi.com DAD offers the advantage of acquiring spectral data across a range of wavelengths, which can aid in the identification and differentiation of cannabinoids, as acidic and neutral forms exhibit different absorption spectra. mdpi.compreprints.org However, the specificity of UV/DAD can be limited for some phytocannabinoids, such as CBDA and cannabigerolic acid (CBGA), due to their similar UV spectra. researchgate.net

Mass Spectrometry (MS): Coupling HPLC or UHPLC with a mass spectrometer (LC-MS) significantly enhances the selectivity and sensitivity of the analysis. mdpi.comeurekakit.com Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and is capable of detecting and quantifying cannabinoids at very low concentrations. eurekakit.comttb.govnih.gov This is particularly useful for analyzing complex matrices and for trace-level detection. rsc.org

A comparison of common LC methods for CBDA analysis is presented below:

| Technique | Detector(s) | Key Advantages for CBDA Analysis | Common Column Types |

| HPLC | UV, DAD | Robust and widely available; no derivatization required. news-medical.netmdpi.com | C18 researchgate.netresearchgate.net |

| UHPLC | DAD, MS, MS/MS | Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC. scielo.br | C18, C8 scielo.brrsc.org |

| LC-MS/MS | Mass Spectrometer | High sensitivity and selectivity, allowing for trace-level quantification. eurekakit.comnih.govrsc.org | C18, C8 eurekakit.comrsc.org |

Gas Chromatography (GC) with Derivatization Considerations

Gas chromatography (GC) is another powerful technique for cannabinoid analysis. news-medical.netthieme-connect.com However, a critical consideration for analyzing acidic cannabinoids like CBDA is the high temperature of the GC injection port, which causes decarboxylation, converting CBDA into cannabidiol (B1668261) (CBD). scielo.brthieme-connect.com To accurately quantify both the acidic and neutral forms, a derivatization step is necessary before GC analysis. thieme-connect.comresearchgate.net

Derivatization: This process chemically modifies the cannabinoids to make them more volatile and thermally stable. researchgate.net Silylation is a common derivatization technique where a silyl (B83357) group is added to the molecule. researchgate.netnih.gov This allows for the separation and quantification of both acidic and neutral cannabinoids. nih.gov

GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. news-medical.netchromatographyonline.com GC-MS is a widely accepted method for analyzing cannabinoid content in various products. news-medical.net

Method Validation Parameters for Robust Research Applications (e.g., linearity, accuracy, precision, limit of detection, limit of quantification)

For any analytical method to be considered reliable for research and quality control, it must undergo a thorough validation process. researchgate.netthieme-connect.com This ensures the method is "fit for purpose." researchgate.net Key validation parameters, as outlined by guidelines from organizations like the International Conference on Harmonization (ICH) and the Food and Drug Administration (FDA), include: thieme-connect.comthieme-connect.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govthieme-connect.com For CBDA, linearity is typically established by constructing calibration curves. nih.gov

Accuracy: The closeness of the measured value to the true value. nih.govnih.gov It is often assessed by analyzing samples with known concentrations of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. thieme-connect.comnih.gov It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels, such as intra-day (repeatability) and inter-day (intermediate precision). thieme-connect.comthieme-connect.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.comnih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comnih.gov

The table below summarizes typical validation parameter acceptance criteria for cannabinoid analysis:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Coefficient of Determination, r²) | ≥ 0.99 thieme-connect.comthieme-connect.com |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). nih.gov |

| Precision (RSD) | ≤ 15% (≤ 20% for LLOQ). nih.govkarger.com |

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment

While chromatography is excellent for separation and quantification, spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure and assessing the purity of compounds like CBDA. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural investigation of chemical compounds. mdpi.com It provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. libretexts.org Both one-dimensional (1D-NMR) and two-dimensional (2D-NMR) techniques are used to elucidate the structure of cannabinoids. scielo.org.co For instance, ¹H-NMR and ¹³C-NMR spectra can provide qualitative and quantitative information on the chemical composition of cannabis extracts. mdpi.comresearchgate.net 2D-NMR techniques, such as COSY and HMQC, can reveal correlations between different nuclei, which is crucial for detailed structural characterization. mdpi.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. nih.gov When coupled with a separation technique like LC or GC, it becomes a powerful tool for both quantification and structural confirmation. nih.goveurekakit.com Tandem mass spectrometry (MS/MS) takes this a step further by isolating a specific ion and then fragmenting it to produce a characteristic fragmentation pattern. eurekakit.com This pattern can serve as a "fingerprint" for the compound, providing a high degree of confidence in its identification. nih.gov For CBDA, specific precursor-to-product ion transitions can be monitored for highly selective and sensitive quantification. nih.govjst.go.jp

Optimized Sample Preparation and Extraction Protocols for Complex Biological and Plant Matrices

The accurate quantification of cannabidiolic acid (CBDA) from intricate matrices such as plant tissues and biological fluids necessitates robust and optimized sample preparation and extraction protocols. The primary goal of these procedures is to efficiently isolate the target analyte from interfering substances, ensuring a clean extract that is compatible with downstream analytical instrumentation. The choice of extraction method is critical and depends on the matrix's nature, the analyte's physicochemical properties, and the desired purity of the final extract.

For plant materials, particularly Cannabis sativa L., several techniques are employed to extract cannabinoids. Traditional methods like maceration with organic solvents such as ethanol (B145695) or hexane (B92381) are still in use. frontiersin.org However, modern techniques are often preferred for their efficiency and reduced solvent consumption. These include:

Ultrasound-Assisted Extraction (UAE): This method utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and increasing extraction rates. mdpi.com Studies have shown that parameters like solvent type (e.g., ethanol), sample-to-solvent ratio, temperature, and sonication time can be optimized to maximize the yield of cannabinoids like CBDA. mdpi.com For instance, optimal conditions for UAE have been reported as using ethanol for 30 minutes at 60°C. mdpi.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to faster and more efficient extraction. Like UAE, it offers advantages such as shorter extraction times and reduced solvent use compared to conventional methods. mdpi.com

Supercritical Fluid Extraction (SFE): This technique commonly uses supercritical carbon dioxide (scCO₂) as the solvent. SFE is highly regarded for its ability to extract both neutral and acidic cannabinoids without causing thermal degradation (decarboxylation) of acidic forms like CBDA. mdpi.com The selectivity of SFE can be fine-tuned by modifying parameters such as pressure, temperature, and the use of co-solvents like ethanol to enhance the extraction of specific compounds. mdpi.comresearchgate.net

Pressurized Liquid Extraction (PLE): This method uses conventional solvents at elevated temperatures and pressures, which improves extraction efficiency and speed.

When analyzing biological matrices such as blood, plasma, urine, or oral fluid, the complexity increases due to the presence of proteins, lipids, and other endogenous components. nih.gov Common extraction techniques for these samples include:

Liquid-Liquid Extraction (LLE): A conventional method where the sample is partitioned between two immiscible liquid phases to separate the analytes from the matrix. The pH of the aqueous phase is often adjusted to optimize the extraction of acidic cannabinoids like CBDA. nih.gov

Solid-Phase Extraction (SPE): Widely considered a more efficient and selective method than LLE, SPE involves passing the liquid sample through a solid sorbent that retains the analytes. nih.govnih.gov The analytes are then eluted with a small volume of an appropriate solvent. This technique provides cleaner extracts, which is crucial for sensitive analytical methods like mass spectrometry. nih.govlcms.cz

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines salting-out liquid extraction with a dispersive solid-phase extraction (d-SPE) cleanup step. windows.net It has proven effective for extracting a wide range of compounds from various matrices.

Optimization of these protocols is paramount for achieving reliable and reproducible results. This often involves a systematic evaluation of various parameters, including the choice of solvent, pH, temperature, extraction time, and the ratio of sample to solvent. ljmu.ac.ukmdpi.com Response surface methodology is a statistical approach frequently used to identify the optimal conditions for these variables to maximize extraction yield. ljmu.ac.uk

Table 1: Comparison of Extraction Techniques for Cannabinoids

| Technique | Principle | Common Matrices | Advantages | Disadvantages | Key Optimization Parameters |

|---|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing solvent penetration. mdpi.com | Plant Material | Reduced extraction time and solvent volume, increased yield. mdpi.com | Potential for localized heating. | Solvent type, temperature, time, sample-to-solvent ratio. mdpi.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent, accelerating extraction. mdpi.com | Plant Material | Fast, efficient, reduced solvent use. mdpi.com | Requires specialized equipment, potential for thermal degradation if not controlled. | Solvent type, temperature, time, microwave power. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the solvent. mdpi.com | Plant Material | High selectivity, no thermal degradation, "green" solvent. mdpi.comresearchgate.net | High initial equipment cost. | Pressure, temperature, flow rate, co-solvent percentage. mdpi.com |

| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are adsorbed onto a solid sorbent and then eluted. nih.gov | Biological Fluids (Blood, Urine, Plasma), Oils | High recovery, clean extracts, high selectivity, easily automated. nih.govnih.gov | Can be more time-consuming and costly than LLE. nih.gov | Sorbent type, conditioning/elution solvents, sample pH, flow rate. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. nih.gov | Biological Fluids, Oils | Simple, inexpensive. | Can be labor-intensive, may form emulsions, larger solvent volumes required. nih.gov | Solvent choice, pH of aqueous phase, solvent-to-sample ratio, mixing time. |

Application of Stable Isotope Labeled Cannabidiolic Acid (e.g., D9-CBDA) as Internal Standards and Tracers in Quantitative Research

In quantitative analytical chemistry, particularly when using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is essential for achieving accuracy and precision. chromatographyonline.com An internal standard is a compound that is added in a known concentration to every sample, calibrator, and quality control sample before processing. chromatographyonline.com It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. nih.govchromatographyonline.com

The ideal internal standard has physicochemical properties very similar to the analyte of interest but can be distinguished by the detector. chromatographyonline.com For this reason, stable isotope-labeled (SIL) analogues of the target analyte are considered the gold standard for mass spectrometry-based quantification. chromatographyonline.com In the analysis of cannabidiolic acid, Cannabidiolic Acid D9 (D9-CBDA) serves this purpose.

D9-CBDA is a form of CBDA where nine hydrogen atoms have been replaced with their stable isotope, deuterium. lgcstandards.com This substitution results in a molecule with a higher mass (an increase of 9 Daltons) but with extraction and chromatographic behavior that is virtually identical to that of the unlabeled, naturally occurring CBDA. chromatographyonline.com

During analysis by MS, the instrument can differentiate between the native CBDA and the D9-CBDA internal standard based on their different mass-to-charge ratios (m/z). google.comresearchgate.net By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized. This includes inconsistencies in:

Extraction Efficiency: Any analyte lost during LLE or SPE will be accompanied by a proportional loss of the D9-CBDA internal standard. lcms.cz

Instrumental Variation: Fluctuations in injection volume or detector sensitivity will affect both the analyte and the internal standard equally. nih.gov

Matrix Effects: In LC-MS/MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte. Because the SIL internal standard co-elutes and has the same ionization characteristics, it experiences the same matrix effects, allowing for accurate correction. nih.gov

The use of deuterated standards like D9-CBDA is well-established in forensic toxicology, clinical chemistry, and pharmaceutical analysis for the quantification of cannabinoids in complex matrices such as blood, serum, and urine. nih.govlcms.cz For example, a validated LC-MS/MS method for quantifying cannabinoids in whole blood would typically involve precipitating proteins, performing an extraction, and then analyzing the extract with the mass spectrometer set to monitor specific mass transitions for both the target cannabinoids and their corresponding deuterated internal standards. lcms.cznih.gov This approach ensures high confidence in the quantitative results, which is critical for both research and regulated testing environments. nih.gov

Table 2: Analytical Parameters for Quantification of CBDA using D9-CBDA

| Parameter | Description | Example Application |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of CBDA in cannabis oil, plasma, and edible products. rsc.orgnih.gov |

| Chromatography Column | Reversed-phase columns (e.g., C8 or C18) are commonly used. mdpi.comrsc.org | Waters Xbridge C8 or C18 column. rsc.org |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like formic acid. rsc.orgnih.gov | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid. rsc.org |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acidic cannabinoids like CBDA. nih.govrsc.org | ESI- is used to generate the precursor ion [M-H]⁻ for both CBDA and D9-CBDA. |

| Mass Spectrometry | Triple Quadrupole (QqQ) Mass Spectrometer | Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. lcms.cz |

| MRM Transitions | Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. | For CBDA: A specific m/z transition is chosen. For D9-CBDA: The precursor ion will be +9 m/z higher, leading to a distinct transition. |

| Internal Standard | This compound (D9-CBDA) | Added to all samples at a fixed concentration before extraction to correct for procedural variations. nih.govnih.gov |

Pre Clinical Pharmacological Mechanisms of Action of Cannabidiolic Acid

Interactions with the Endocannabinoid System (ECS) Components

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a range of physiological and cognitive processes. While CBDA's direct interaction with the canonical cannabinoid receptors, CB1 and CB2, is characterized by low affinity, its influence on the broader components of the ECS is multifaceted. researchgate.net

Modulatory Effects on Non-Cannabinoid Receptors (e.g., 5-HT1A Receptors, TRPV1)

CBDA demonstrates significant modulatory effects on several non-cannabinoid receptors, which are pivotal to its pharmacological profile.

5-HT1A Receptors: CBDA exhibits a potent interaction with the serotonin (B10506) 1A (5-HT1A) receptor. Studies suggest that CBDA functions as an allosteric regulator at this receptor, enhancing its activation. researchgate.net This potentiation of 5-HT1A receptor signaling is believed to be a key mechanism underlying some of CBDA's observed effects. In some experimental models, CBDA has been shown to have a significantly higher affinity for the 5-HT1A receptor compared to CBD. heraldopenaccess.us

TRPV1 Receptors: The transient receptor potential vanilloid 1 (TRPV1) channel, a crucial mediator of pain and inflammation, is another target for CBDA. Research indicates that CBDA acts as a partial agonist of the TRPV1 channel. heraldopenaccess.usnih.gov The anti-hyperalgesic effects of CBDA in some models have been shown to be blocked by a TRPV1 antagonist, highlighting the importance of this interaction. nih.gov

Inhibition of Key Enzymes within the ECS (e.g., Cyclooxygenase-2 (COX-2) enzymes)

A significant aspect of CBDA's pharmacology is its ability to inhibit key enzymes within the ECS, particularly those involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2): Pre-clinical studies have identified CBDA as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This inhibition is noteworthy as COX-2 is a key enzyme in the synthesis of prostaglandins (B1171923), which are pro-inflammatory mediators. The selective inhibition of COX-2 over COX-1 suggests a mechanism with a potentially favorable therapeutic window.

Cellular Signaling Pathway Modulation

CBDA has been shown to modulate a variety of cellular signaling pathways, which are fundamental to its observed pharmacological effects. Research, primarily on the closely related CBD, provides insights into the potential pathways modulated by CBDA. These include:

MAPK Pathway: Cannabinoids have been linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. plos.org

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, crucial for cytokine signaling, is another target. Cannabinoids can regulate key molecules within this pathway, such as SOCS3, CISH, and STAT1. plos.org

NF-κB and AP-1: The transcription factors NF-κB and AP-1, central regulators of the inflammatory response, are also influenced by cannabinoids. CBD, for instance, has been shown to upregulate negative regulators of both NF-κB and AP-1 transcriptional activities. plos.org

Nrf2/Hmox1 and Nrf2/ATF4-Trib3 Pathways: CBD has been associated with the activation of the Nrf2/Hmox1 axis and the Nrf2/ATF4-Trib3 pathway, which are involved in the cellular stress response and inflammation. plos.org

Mitochondrial Function: Studies on CBD have indicated a modulation of mitochondrial function, with effects on the activity of mitochondrial respiratory chain complexes and creatine (B1669601) kinase. scielo.br This suggests that CBDA may also influence cellular energy metabolism.

Mechanisms Involving Ion Channels (e.g., ATP-dependent transporters, voltage-dependent calcium channels, TRPC4)

CBDA's interaction with various ion channels represents another important facet of its pharmacological activity.

ATP-dependent transporters: In vitro studies have identified CBDA as a substrate for the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) efflux transporter. nih.gov This interaction is significant as it can influence the pharmacokinetics of CBDA. Furthermore, other cannabinoids like cannabigerol (B157186) (CBG) and Δ9-tetrahydrocannabinol (THC) have been shown to inhibit the BCRP-mediated transport of CBDA. nih.gov

Voltage-dependent calcium channels: CBDA has demonstrated inhibitory effects on T-type voltage-gated calcium channels. Specifically, it has been shown to inhibit CaV3.1 and CaV3.2 channels with greater potency than CBD. mq.edu.au The inhibition of these channels is associated with a hyperpolarizing shift in their activation and steady-state inactivation. mq.edu.au

TRPC4: While direct studies on CBDA are pending, research on CBD has shown that it inhibits the transient receptor potential canonical 4 (TRPC4) channel. researchgate.netnih.govnih.gov Given the structural similarity, it is plausible that CBDA may also interact with this channel, which is involved in regulating neuronal excitability.

Receptor Binding Kinetics and Molecular Dynamics (in vitro/in silico studies)

In vitro and in silico studies have started to quantify the binding affinities and explore the molecular interactions of CBDA with its targets.

Receptor Binding Kinetics: Radioligand binding assays have been instrumental in determining the binding affinity of CBDA for various receptors. For instance, in vitro studies have provided pIC50 values for the inhibition of T-type calcium channels, indicating a higher potency for CBDA compared to CBD at CaV3.1 and CaV3.2. mq.edu.au

Molecular Dynamics: While specific molecular dynamics simulations for CBDA are not yet widely published, studies on the related cannabinoids CBD and THC have utilized these computational methods to investigate their interactions with lipid membranes and protein targets. scielo.org.mx These studies provide a framework for future in silico investigations into the precise molecular interactions of CBDA with its identified targets, which will be crucial for a deeper understanding of its mechanism of action and for guiding rational drug design.

In Vitro and in Vivo Animal Model Investigations of Cannabidiolic Acid S Biological Activities

Elucidation of Anti-inflammatory and Immunomodulatory Mechanisms in Pre-clinical Models

Cannabidiolic acid (CBDA) has demonstrated notable anti-inflammatory and immunomodulatory activities in various pre-clinical settings. These effects are attributed to its ability to modulate key inflammatory pathways. In rodent models of inflammatory pain, CBDA has been shown to reduce carrageenan-induced hyperalgesia and edema. researchgate.net This suggests an interaction with the inflammatory cascade initiated by tissue injury.

One of the primary mechanisms underlying CBDA's anti-inflammatory effects is its interaction with the cyclooxygenase (COX) enzymes, particularly COX-2. frontiersin.org COX-2 is an inducible enzyme that plays a crucial role in the synthesis of pro-inflammatory prostaglandins (B1171923). By inhibiting COX-2, CBDA can effectively reduce the production of these inflammatory mediators. frontiersin.org This targeted action on COX-2 is a key aspect of its anti-inflammatory profile.

Furthermore, CBDA's immunomodulatory effects extend to its influence on immune cell function. For instance, cannabidiol (B1668261) (CBD), the decarboxylated form of CBDA, has been shown to inhibit neutrophil migration. mdpi.com Neutrophils are key players in the acute inflammatory response, and their migration to sites of inflammation contributes to tissue damage. While this specific study focused on CBD, the shared structural and functional properties suggest a similar potential for CBDA. The anti-inflammatory actions of CBD have also been linked to the inhibition of plasma high-mobility group box 1 (HMGB1), a protein released from damaged cells that promotes inflammation. mdpi.com

It is important to note that the anti-inflammatory and immunomodulatory effects of CBDA appear to be independent of the classical cannabinoid receptors, CB1 and CB2. mdpi.com This indicates a distinct pharmacological profile compared to other cannabinoids like Δ9-tetrahydrocannabinol (THC).

Table 1: Summary of Pre-clinical Anti-inflammatory and Immunomodulatory Findings for Cannabidiolic Acid (CBDA)

| Model/System | Key Findings | Proposed Mechanism of Action |

| Rodent model of inflammatory pain | Reduced carrageenan-induced hyperalgesia and edema researchgate.net | Inhibition of inflammatory mediators |

| In vitro enzyme assays | Inhibition of COX-2 enzyme activity frontiersin.org | Reduced synthesis of pro-inflammatory prostaglandins frontiersin.org |

| Neutrophil migration assay (CBD) | Inhibition of neutrophil migration mdpi.com | Modulation of immune cell trafficking |

| In vivo ischemia model (CBD) | Inhibition of plasma HMGB1 mdpi.com | Reduction of pro-inflammatory cytokine release |

Mechanistic Studies of Antiemetic Properties in Animal Models

Pre-clinical research has extensively investigated the potent antiemetic (anti-nausea and anti-vomiting) properties of Cannabidiolic Acid (CBDA) in various animal models. nih.govnih.govresearchgate.net These studies have consistently demonstrated that CBDA is significantly more potent than its decarboxylated form, cannabidiol (CBD), in suppressing nausea and vomiting. nih.govnih.govresearchgate.net

The primary mechanism underlying CBDA's antiemetic effects is its ability to enhance the activation of the serotonin (B10506) 1A (5-HT1A) receptor. nih.govnih.govresearchgate.net This receptor is a key regulator of nausea and vomiting reflexes in the brainstem. researchgate.net CBDA acts as a positive allosteric modulator of the 5-HT1A receptor, meaning it enhances the receptor's response to its natural ligand, serotonin. researchgate.net This potentiation of 5-HT1A receptor signaling leads to a reduction in the neural pathways that trigger nausea and vomiting.

Studies in rats and shrews (Suncus murinus) have provided robust evidence for this mechanism. In rats, CBDA has been shown to suppress conditioned gaping, a behavioral model of nausea, and this effect is blocked by a 5-HT1A receptor antagonist, confirming the involvement of this receptor. nih.govnih.gov Similarly, in shrews, CBDA effectively reduces vomiting induced by toxins and motion. nih.gov

Importantly, the antiemetic effects of CBDA appear to be independent of the cannabinoid CB1 receptor, as they are not blocked by a CB1 receptor antagonist. nih.govnih.gov This further highlights the unique pharmacological profile of CBDA in comparison to THC, which exerts its antiemetic effects primarily through CB1 receptor activation. The potent and 5-HT1A receptor-mediated antiemetic properties of CBDA make it a promising area of research for the management of nausea and vomiting. nih.govnih.govresearchgate.net

Table 2: Mechanistic Insights into the Antiemetic Properties of Cannabidiolic Acid (CBDA) in Animal Models

| Animal Model | Emetic Stimulus | Key Finding | Underlying Mechanism |

| Rats | Lithium chloride (LiCl)-induced conditioned gaping nih.govnih.gov | CBDA suppresses conditioned gaping nih.govnih.gov | Enhancement of 5-HT1A receptor activation nih.govnih.gov |

| Shrews (Suncus murinus) | Toxin- and motion-induced vomiting nih.gov | CBDA reduces vomiting episodes nih.gov | Potentiation of 5-HT1A receptor signaling nih.gov |

| Rats | Context-induced conditioned gaping nih.gov | CBDA attenuates anticipatory nausea nih.gov | 5-HT1A receptor-mediated action nih.gov |

Neuroprotective and Anticonvulsant Activity Mechanisms in Cell Culture and Animal Models

Cannabidiolic acid (CBDA) and its decarboxylated counterpart, cannabidiol (CBD), have demonstrated significant neuroprotective and anticonvulsant properties in a variety of preclinical models. acs.orgpnas.orgnih.gov These effects are attributed to a multi-faceted mechanism of action that extends beyond the classical cannabinoid receptors.

One of the key neuroprotective mechanisms of cannabinoids like CBD is their potent antioxidant activity. pnas.orgnih.gov In rat cortical neuron cultures, CBD was shown to protect against glutamate-induced neurotoxicity, a process implicated in various neurological disorders. pnas.orgnih.gov This protection was found to be independent of cannabinoid receptors and was more potent than that of other antioxidants like ascorbate (B8700270) and α-tocopherol. pnas.orgnih.gov The antioxidant properties of these compounds help to mitigate oxidative stress, a major contributor to neuronal damage.

In the context of anticonvulsant activity, CBDA has shown promise in animal models of epilepsy. acs.orgnih.gov In a mouse model of Dravet syndrome, a severe form of childhood epilepsy, CBDA significantly increased the seizure threshold in response to hyperthermia. acs.org This suggests a direct modulatory effect on neuronal excitability. While the precise mechanisms are still under investigation, potential targets include voltage-gated sodium channels and 5-HT1A receptors, which are known to influence seizure activity. researchgate.net

Furthermore, studies using CBD have shed light on its ability to modulate mitochondrial function, which is often impaired in neurodegenerative diseases and epilepsy. researchgate.net In rat primary hippocampal cell cultures, CBD was found to directly affect mitochondrial respiration and exert a protective effect on mitochondria. researchgate.net By preserving mitochondrial health, these cannabinoids may help to maintain cellular energy production and reduce the generation of harmful reactive oxygen species.

Table 3: Summary of Neuroprotective and Anticonvulsant Mechanisms of Cannabidiolic Acid (CBDA) and Related Compounds

| Model/System | Activity | Key Findings | Proposed Mechanism of Action |

| Rat cortical neuron cultures (CBD) | Neuroprotection | Reduced glutamate-induced neurotoxicity pnas.orgnih.gov | Potent antioxidant activity, independent of cannabinoid receptors pnas.orgnih.gov |

| Mouse model of Dravet syndrome (CBDA) | Anticonvulsant | Increased seizure threshold acs.org | Modulation of neuronal excitability, potential interaction with ion channels and 5-HT1A receptors acs.orgresearchgate.net |

| Rat primary hippocampal cell culture (CBD) | Neuroprotection | Protection of mitochondrial function researchgate.net | Direct effects on mitochondrial respiration, reduction of oxidative stress researchgate.net |

| Rat maximal electroshock seizure test (CBDA-enriched extracts) | Anticonvulsant | Dose-dependent protection against seizures nih.gov | Modulation of seizure pathways nih.gov |

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines and Xenograft Models

Cannabidiolic acid (CBDA) and its related phytocannabinoids have demonstrated promising antiproliferative and pro-apoptotic effects in various cancer cell lines and xenograft models. frontiersin.orgmdpi.commdpi.com These anticancer activities are mediated through a variety of mechanisms that are largely independent of the classical cannabinoid receptors.

One of the key mechanisms by which CBDA exerts its anticancer effects is through the inhibition of cancer cell migration. frontiersin.org In studies on breast cancer cells, CBDA was shown to inhibit the migration of MDA-MB-231 cells, a highly invasive breast cancer cell line. frontiersin.org This effect was attributed to the downregulation of cyclooxygenase-2 (COX-2), an enzyme that is often overexpressed in tumors and promotes cancer cell invasion and metastasis. frontiersin.org

Furthermore, cannabinoids like cannabidiol (CBD), the decarboxylated form of CBDA, have been shown to induce apoptosis, or programmed cell death, in a range of cancer cell lines. mdpi.commdpi.com The pro-apoptotic effects of CBD are often mediated through the induction of oxidative stress. frontiersin.org By increasing the production of reactive oxygen species (ROS) within cancer cells, CBD can trigger a cascade of events that leads to apoptosis. frontiersin.org This mechanism appears to be selective for cancer cells, with non-cancerous cells being less affected. mdpi.com

In addition to inducing apoptosis, CBD has also been shown to inhibit key signaling pathways that are crucial for cancer cell survival and proliferation. For example, in glioma cell lines, CBD has been found to downregulate the PI3K/Akt and ERK pathways, which are often hyperactivated in cancer and promote tumor growth. nih.gov By inhibiting these pathways, CBD can arrest the cell cycle and prevent cancer cells from proliferating. nih.gov

In vivo studies using xenograft models have confirmed the anticancer potential of these compounds. For instance, in a mouse xenograft model of osteosarcoma, administration of CBD was found to inhibit tumor growth and promote apoptosis of cancer cells. e-century.us Similarly, in an orthotopic murine glioma model, the combination of CBD and THC enhanced the anticancer effects of radiation therapy. aacrjournals.org

Table 4: Antiproliferative and Apoptotic Mechanisms of Cannabidiolic Acid (CBDA) and Related Compounds in Cancer Models

| Cancer Model | Compound | Key Findings | Mechanism of Action |

| MDA-MB-231 breast cancer cells | CBDA | Inhibition of cell migration frontiersin.org | Downregulation of COX-2 frontiersin.org |

| Various cancer cell lines | CBD | Induction of apoptosis frontiersin.orgmdpi.commdpi.com | Increased production of reactive oxygen species (ROS) frontiersin.org |

| Glioma cell lines | CBD | Inhibition of cell proliferation nih.gov | Downregulation of PI3K/Akt and ERK signaling pathways nih.gov |

| Osteosarcoma xenograft model | CBD | Inhibition of tumor growth, induction of apoptosis e-century.us | Regulation of the SP1-CBX2 axis e-century.us |

| Murine glioma model | CBD and THC | Enhanced radiosensitivity aacrjournals.org | Interference with DNA damage repair, induction of autophagy and apoptosis aacrjournals.org |

Metabolic Regulation and Anti-obesity Mechanisms in Diet- and Genetic-Induced Animal Models

Recent pre-clinical studies have highlighted the potential of Cannabidiolic Acid (CBDA) and its derivatives in the regulation of metabolism and the treatment of obesity. mdpi.comnih.govresearchgate.net These investigations, conducted in both diet-induced and genetic animal models of obesity, suggest that CBDA may exert its effects through multiple pathways.

Due to the inherent instability of CBDA, researchers have synthesized a more stable derivative, CBDA-O-methyl ester (EPM301), to better investigate its therapeutic potential. mdpi.comnih.gov In a study using a diet-induced obesity (DIO) mouse model, administration of EPM301 resulted in significant weight loss, increased physical activity, and improvements in both glycemic and lipid profiles. nih.gov The treatment also led to a reduction in liver fat (hepatic steatosis) and improved liver function. nih.gov

The anti-obesity effects of EPM301 were also observed in a genetic model of obesity, the Magel2-null mouse, which is a model for Prader-Willi syndrome (PWS). nih.gov In these mice, EPM301 effectively reduced body weight and excessive eating (hyperphagia). nih.gov When administered as a preventive treatment, EPM301 completely prevented weight gain and the accumulation of body fat. nih.gov

The mechanisms underlying these anti-obesity effects appear to involve the regulation of energy expenditure and substrate utilization. EPM301 was found to increase the oxidation of various nutrients, suggesting an enhancement of metabolic rate. nih.gov While the total energy expenditure was not significantly altered, the treatment did lead to a reduction in fat oxidation and an increase in carbohydrate oxidation in the DIO mice. mdpi.com

Furthermore, the study on DIO mice showed that EPM301 treatment was associated with a reduction in serum leptin levels. mdpi.comresearchgate.net Leptin is a hormone that regulates appetite and energy balance, and high levels are often observed in obesity, indicating a state of leptin resistance. The reduction in leptin levels following EPM301 treatment may suggest an improvement in leptin sensitivity.

Table 5: Metabolic and Anti-obesity Effects of a CBDA Derivative (EPM301) in Animal Models

| Animal Model | Key Findings | Metabolic Changes |

| Diet-Induced Obesity (DIO) Mice | - Reduced body weight and fat mass- Improved glycemic and lipid profiles- Ameliorated hepatic steatosis nih.gov | - Reduced serum leptin levels- Increased carbohydrate oxidation- Decreased fat oxidation mdpi.comresearchgate.net |

| Magel2-null Mice (PWS model) | - Reduced body weight and hyperphagia- Prevented weight gain and adiposity (preventive treatment) nih.gov | - Increased oxidation of various nutrients nih.gov |

Mechanisms Underlying Antimicrobial and Antifungal Effects

Cannabidiolic acid (CBDA) and its decarboxylated form, cannabidiol (CBD), have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. nih.govnih.govmdpi.com This has led to growing interest in their potential as novel therapeutic agents to combat antibiotic-resistant infections.

Studies have shown that both CBDA and CBD exhibit potent inhibitory effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The minimal inhibitory concentrations (MICs) for CBD against these bacteria are typically in the range of 1 to 2 µg/mL, indicating a substantial level of activity. nih.gov CBDA has been found to have a slightly lower antimicrobial activity compared to CBD, suggesting that the decarboxylation process may enhance this particular property. nih.gov

The primary mechanism underlying the antimicrobial action of these cannabinoids is believed to be their ability to disrupt the bacterial cell membrane. nih.gov It is proposed that they act as detergent-like agents, permeabilizing the membrane and leading to a loss of cellular integrity and ultimately, cell death. nih.gov This mechanism is supported by the observation that these compounds are generally not effective against Gram-negative bacteria, which possess an additional outer membrane that acts as a barrier to many antimicrobial agents. nih.govnih.gov

Time-kill assays have revealed that both CBDA and CBD have the potential for bactericidal (bacteria-killing) activity, in addition to their bacteriostatic (growth-inhibiting) effects. nih.gov This is a crucial characteristic for an effective antimicrobial agent, as it can lead to the complete eradication of the infection.

It is important to note that while some cannabinoids like cannabigerol (B157186) (CBG) have shown activity against Gram-negative bacteria when their outer membrane is permeabilized, the primary strength of CBDA and CBD lies in their action against Gram-positive pathogens. mdpi.com

Table 6: Antimicrobial Activity of Cannabidiolic Acid (CBDA) and Cannabidiol (CBD)

| Bacterial Type | Key Findings | Proposed Mechanism of Action |

| Gram-positive bacteria (e.g., S. aureus, MRSA) | - Potent inhibitory and bactericidal activity nih.govnih.gov | - Disruption and permeabilization of the bacterial cell membrane nih.gov |

| Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | - Generally no significant activity nih.govnih.gov | - The outer membrane of Gram-negative bacteria acts as a barrier nih.govnih.gov |

Metabolism and Pharmacokinetics of Cannabidiolic Acid in Pre Clinical Models

Absorption, Distribution, and Excretion (ADME) Profiles in in vitro and Animal Systems

The pharmacokinetic profile of Cannabidiolic Acid (CBDA) has been investigated across several animal species, revealing significant differences in absorption and retention compared to its decarboxylated form, Cannabidiol (B1668261) (CBD). In general, CBDA appears to be absorbed more efficiently than CBD. mmjoutcomes.org

In a study involving mice, intraperitoneally administered CBDA was rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 29.6 ± 2.2 μg/mL at a Tmax of 30 minutes. acs.org The plasma half-life (t1/2) was determined to be 92 minutes. acs.org However, brain penetration of CBDA was found to be poor when administered in an oil-based vehicle, with a brain-plasma ratio of ≤0.04. acs.org Interestingly, using a Tween 80-based vehicle significantly altered these parameters, resulting in a lower plasma Cmax (17.6 ± 1.7 μg/mL) and a much shorter half-life (20 minutes), but it substantially increased brain uptake, achieving a brain-plasma ratio of 1.9. acs.org

Studies in horses have also demonstrated superior absorption of CBDA compared to CBD. Following oral administration of a CBDA-rich oil, the maximum serum concentration for CBDA was significantly higher than for CBD. avma.org In one equine study, a 2 mg/kg dose of a CBD/CBDA-rich extract resulted in much higher plasma concentrations of CBDA than CBD. nih.gov Another study in horses comparing CBD and CBDA oils administered at 1 mg/kg twice daily found that CBDA achieved a higher maximum serum concentration (103 ng/mL vs. 12 ng/mL for CBD) and a greater area under the curve (AUC) (259 ng·h/mL vs. 62 ng·h/mL for CBD). avma.org

In canines, oral administration of hemp extracts showed that CBDA serum concentrations were two- to three-fold higher than CBD concentrations. frontiersin.orgnih.gov Similarly, research in cynomolgus macaques receiving a CBD/CBDA-rich oil showed the maximum mean serum concentration of CBDA was 28.6 to 36.2 times that of CBD. nih.gov These findings consistently suggest that CBDA is absorbed and retained more efficiently than CBD across multiple preclinical species. mmjoutcomes.orgfrontiersin.orgnih.gov

Table 1: Pharmacokinetic Parameters of CBDA in Mice Following Intraperitoneal Administration

| Vehicle | Plasma Cmax (μg/mL) | Plasma Tmax (min) | Plasma t1/2 (min) | Brain-Plasma Ratio |

|---|---|---|---|---|

| Vegetable Oil | 29.6 ± 2.2 | 30 | 92 | ≤0.04 |

| Tween 80-based | 17.6 ± 1.7 | 15 | 20 | 1.9 |

Data sourced from a study on a mouse model of Dravet syndrome. acs.org

Identification of Major Metabolic Pathways and Metabolites (e.g., decarboxylation, hydroxylation, glucuronidation)

The metabolism of Cannabidiolic Acid (CBDA) is a complex process that can involve several biochemical transformations. While CBDA is the acidic precursor to Cannabidiol (CBD), its metabolic fate is not limited to simple conversion. nih.gov In vivo, CBDA can undergo decarboxylation, a process that can be influenced by heat or acidic conditions, such as those in the gastrointestinal tract, to form CBD. nih.govnih.gov

Once converted to CBD, the compound undergoes extensive Phase I and Phase II metabolism. nih.govbeyondthc.com The primary metabolic pathways for CBD are oxidative, predominantly hydroxylation, carried out by cytochrome P450 enzymes. beyondthc.comclinpgx.org This results in a wide array of oxygenated metabolites. nih.govbeyondthc.com One of the most significant metabolites is 7-hydroxy-cannabidiol (7-OH-CBD), which is itself pharmacologically active. nih.govacs.org This metabolite is further oxidized to 7-carboxy-CBD (7-COOH-CBD), a major, inactive circulating metabolite. acs.orgymaws.com

In addition to hydroxylation at the 7-position, metabolism can occur at other sites on the CBD molecule. clinpgx.org Following the initial oxidative steps (Phase I), CBD and its metabolites can undergo Phase II metabolism, primarily through glucuronidation. clinpgx.orgaccurateclinic.com This process involves the attachment of a glucuronic acid moiety to the molecule, which increases its water solubility and facilitates its excretion from the body. beyondthc.com Glucuronidation of CBD has been shown to be catalyzed by UGT1A7, UGT1A9, and UGT2B7 enzymes at the phenolic oxygen position. clinpgx.org

Characterization of Enzymatic Biotransformation (e.g., Cytochrome P450 enzymes)

The enzymatic biotransformation of cannabinoids, particularly following the conversion of CBDA to CBD, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. accurateclinic.comresearchgate.net

Extensive research has identified specific CYP isoenzymes responsible for the oxidative metabolism of CBD. CYP2C19 and CYP3A4 are considered the principal enzymes involved in the initial hydroxylation of CBD. nih.govymaws.comclinpgx.orgaccurateclinic.com Specifically, CYP2C19 is the predominant enzyme responsible for converting CBD to its primary active metabolite, 7-OH-CBD. nih.govymaws.comclinpgx.org Studies using recombinant human CYP enzymes have confirmed that both CYP2C19 and CYP2C9 are capable of forming 7-OH-CBD. nih.govaccurateclinic.com

Following the initial hydroxylation by CYP enzymes, further oxidation of 7-OH-CBD to 7-COOH-CBD occurs. Recent studies suggest that this subsequent step is not primarily handled by P450 enzymes but rather by NAD+-dependent non-P450 enzymes in the cytosolic fraction of liver cells. acs.org

Table 2: Major Cytochrome P450 Enzymes and their Role in CBD Metabolism

| Enzyme | Major Metabolite(s) Formed | Role in CBD Metabolism |

|---|---|---|

| CYP2C19 | 7-OH-CBD, 6α-OH-CBD | Predominant enzyme for 7-hydroxylation (formation of the primary active metabolite). nih.govymaws.comclinpgx.org |

| CYP3A4 | 6β-OH-CBD, 4”-OH-CBD | Major contributor to overall metabolic clearance via oxidation at various sites. clinpgx.orgnih.govclinpgx.org |

| CYP2C9 | 7-OH-CBD | Contributes to the formation of 7-OH-CBD. nih.govaccurateclinic.com |

This table summarizes the key enzymatic pathways for CBD, the decarboxylated product of CBDA.

Comparative Pharmacokinetic Analysis Across Different Animal Species (e.g., canine, equine)

Pharmacokinetic studies of CBDA reveal considerable variability across different animal species, although a common finding is its superior oral absorption compared to CBD. mmjoutcomes.orgavma.org

Canine: In dogs, oral administration of a hemp extract containing both CBD and CBDA resulted in serum CBDA concentrations that were two to three times higher than those of CBD. frontiersin.orgnih.gov A study providing a 2 mg/kg dose of a CBD and CBDA mixture in a soft chew showed superior absorption compared to an oil base. nih.gov Another study comparing different oral formulations in dogs found that while CBDA concentrations were consistently higher than CBD, a formula containing sunflower lecithin (B1663433) showed slightly better absorption and retention of CBDA over a two-week period. frontiersin.orgnih.gov

Equine: Horses demonstrate a pronounced difference in the absorption of CBDA versus CBD. One study reported that after administering a 1 mg/kg dose of CBDA-rich oil, the Cmax was 103 ng/mL, whereas the same dose of CBD-rich oil resulted in a Cmax of only 12 ng/mL. avma.org The area under the curve (AUC) was also substantially greater for CBDA. avma.org Even at varying doses, plasma concentrations of CBDA are consistently much higher than those of CBD in horses. nih.gov However, it is noted that even the highest cannabinoid concentrations achieved in horses are generally lower than those seen in dogs at comparable doses, which may be due to differences in gastrointestinal physiology and metabolism. avma.orgfrontiersin.org For instance, the elimination half-life of the metabolite 7-COOH-CBD is particularly long in horses, recorded at 52 hours for a 2 mg/kg dose. nih.gov

Other Species: A comparative study that included dogs, cats, horses, macaques, and humans found that CBDA was absorbed 5- to 20-fold more efficiently than CBD across these species, with a generally shorter Tmax. mmjoutcomes.org In cynomolgus macaques, the Cmax of CBDA was found to be approximately 28 to 36 times higher than that of CBD when administered an oral CBD/CBDA oil. nih.gov These cross-species data underscore that while absorption efficiency varies, CBDA consistently shows higher oral bioavailability than CBD in preclinical models. mmjoutcomes.orgavma.orgresearchgate.net

Table 3: Comparative Peak Serum Concentrations (Cmax) of CBDA and CBD in Canine and Equine Models

| Species | Dose (Oral) | CBDA Cmax (ng/mL) | CBD Cmax (ng/mL) | Key Finding |

|---|---|---|---|---|

| Canine | 2 mg/kg (CBD/CBDA mix) | Higher than CBD | ~100-300 | CBDA concentrations are consistently 2-3x higher than CBD. frontiersin.orgnih.gov |

| Equine | 1 mg/kg | 103 ± 88 | 12 ± 6 | CBDA shows significantly greater absorption than CBD. mmjoutcomes.orgavma.org |

Values are approximate and can vary based on formulation and individual animal metabolism.

Stability and Degradation Pathways of Cannabidiolic Acid

Kinetics and Mechanisms of Decarboxylation to Cannabidiol (B1668261) (CBD)

The most significant degradation pathway for Cannabidiolic Acid is decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂), converting CBDA into the neutral cannabinoid CBD. dntb.gov.uabestcbdonline.ca This process is primarily induced by heat but can also occur over time with exposure to light or certain storage conditions. caymanchem.comnih.gov

Kinetics: The decarboxylation of CBDA follows first-order kinetics, meaning the rate of the reaction is directly proportional to the concentration of CBDA. nih.govthecbggurus.com The reaction rate is highly dependent on temperature; as the temperature increases, the rate of decarboxylation accelerates significantly. dntb.gov.uathecbggurus.com For instance, experimental studies heating hemp samples showed an exponential decrease in CBDA concentration over time, with the simultaneous formation of CBD. dntb.gov.uabohrium.com However, at elevated temperatures, the newly formed CBD can also begin to degrade. dntb.gov.uaresearchgate.net

The rate constants for CBDA decarboxylation have been determined at various temperatures, providing a quantitative measure of its stability. The decarboxylation of CBDA is generally slower than that of Δ⁹-tetrahydrocannabinolic acid (THCA). nih.gov

| Temperature (°C) | Time for Max CBD Conversion | Observations |

|---|---|---|

| 80 | Slow Conversion | The conversion of CBDA to its neutral form is relatively slow at this temperature. thecbggurus.com |

| 100 | > 180 min | Significant exponential reduction of CBDA, but conversion is slow. dntb.gov.ua |

| 110 | > 180 min | Increased rate of exponential reduction of CBDA compared to 100°C. dntb.gov.ua |

| 120 | ~90 min | Complete decarboxylation of THCA occurs at this temperature in 90 minutes, with CBDA being slower. thecbggurus.com |

| 130 | ~20 min | Most CBDA is converted into CBD within 20 minutes. dntb.gov.ua |

| 140 | 30 min | Considered optimal conditions for maximizing CBD formation before it begins to degrade. dntb.gov.uabohrium.com |

Mechanisms: Computational and experimental analyses have confirmed that the decarboxylation of CBDA proceeds through a direct beta-keto acid pathway. dntb.gov.uabohrium.comresearchgate.net This mechanism involves the formation of a cyclic intermediate where the carboxylic acid's hydrogen atom is transferred to the keto group, facilitating the cleavage of the carbon-carbon bond and the release of CO₂. researchgate.net This non-enzymatic conversion is a fundamental process that activates the cannabinoid from its acidic precursor to its neutral, more pharmacologically active form. nih.gov

Impact of Environmental Factors on Cannabidiolic Acid Stability

CBDA is highly susceptible to degradation from various environmental factors, which complicates its handling and storage. caymanchem.comtanasi.com

Thermal Exposure: Heat is the most significant factor driving the degradation of CBDA through decarboxylation. jppres.com As detailed in the kinetics section, temperatures as low as 80°C can initiate the conversion to CBD over time, with the rate increasing dramatically at higher temperatures. thecbggurus.combirchandfog.biz This thermal instability necessitates careful temperature control during extraction, processing, and storage to preserve the acidic form. birchandfog.biz Excessive heat not only promotes decarboxylation but can also lead to the degradation of the resulting CBD into other byproducts. dntb.gov.uanih.gov

Light Irradiation: Exposure to light, particularly UV light, can also induce the decarboxylation of CBDA to CBD. nih.govgvbbiopharma.com Long-term storage of cannabis materials, especially when exposed to daylight, results in a decrease in CBDA concentration. nih.gov The use of amber or opaque containers is recommended to protect CBDA from photodegradation. anresco.com